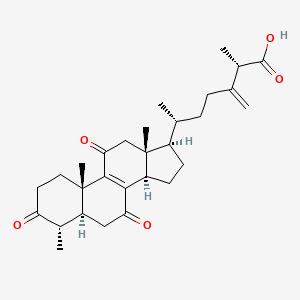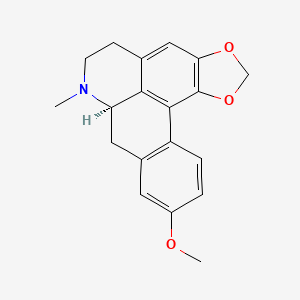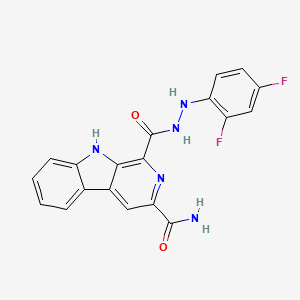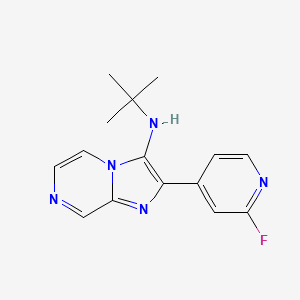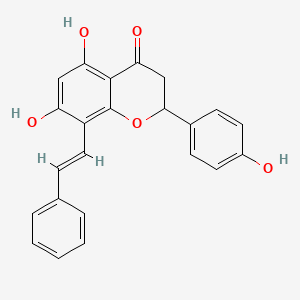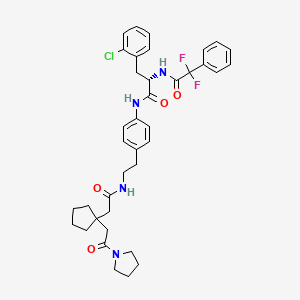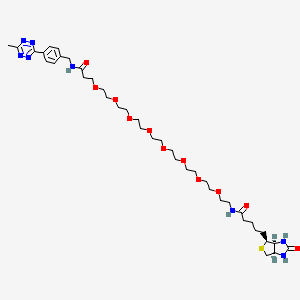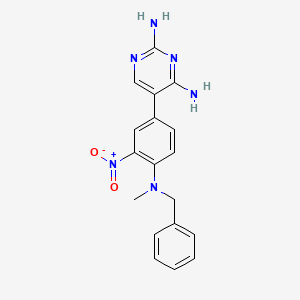
Dhfr-IN-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dhfr-IN-15 is a compound that acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate. This enzyme plays a crucial role in the synthesis of nucleotides, which are essential for DNA replication and cell division.
Preparation Methods
The synthesis of Dhfr-IN-15 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes often require the use of reagents such as dihydrofolate and NADPH, and the reactions are carried out under controlled temperature and pH conditions . Industrial production methods may involve the use of bioreactors and advanced purification techniques to ensure the high purity and yield of the final product .
Chemical Reactions Analysis
Dhfr-IN-15 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Dhfr-IN-15 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study enzyme inhibition and reaction mechanisms . In biology, this compound is employed in research on cell proliferation and DNA synthesis . In medicine, it is investigated for its potential as an anticancer and antibacterial agent due to its ability to inhibit DHFR and disrupt nucleotide synthesis . Additionally, this compound is used in the pharmaceutical industry for the development of new drugs targeting DHFR .
Mechanism of Action
The mechanism of action of Dhfr-IN-15 involves its binding to the active site of DHFR, thereby inhibiting the enzyme’s activity. This inhibition prevents the reduction of dihydrofolate to tetrahydrofolate, leading to a decrease in the synthesis of nucleotides required for DNA replication . The molecular targets of this compound include the DHFR enzyme and the pathways involved in nucleotide synthesis . By disrupting these pathways, this compound can effectively inhibit cell proliferation and induce cell death in rapidly dividing cells .
Comparison with Similar Compounds
Dhfr-IN-15 is similar to other DHFR inhibitors such as methotrexate, trimethoprim, and pyrimethamine . this compound is unique in its specific binding affinity and selectivity for DHFR, which may result in different pharmacokinetic and pharmacodynamic properties . Other similar compounds include diaminopteridines, diaminotriazines, and diaminopyrroloquinazolines . The uniqueness of this compound lies in its potential for higher efficacy and lower toxicity compared to other DHFR inhibitors .
Properties
Molecular Formula |
C18H18N6O2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
5-[4-[benzyl(methyl)amino]-3-nitrophenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H18N6O2/c1-23(11-12-5-3-2-4-6-12)15-8-7-13(9-16(15)24(25)26)14-10-21-18(20)22-17(14)19/h2-10H,11H2,1H3,(H4,19,20,21,22) |
InChI Key |
RSAVWZYTUCFLEE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C3=CN=C(N=C3N)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380738.png)

![3,5,7,8-tetrahydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12380745.png)
